molecular formula C7H13NO7S B2769366 Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid CAS No. 2248353-56-0

Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid

Cat. No.: B2769366
CAS No.: 2248353-56-0
M. Wt: 255.24
InChI Key: NQKYFPQLVWPTMM-UHFFFAOYSA-N
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Description

Methyl 3-(Methylsulfonimidoyl)propanoate;oxalic Acid is a chemical reagent intended for research and development purposes only. It is strictly for laboratory use and is not suitable for diagnostic, therapeutic, or personal use. The core component, Methyl 3-(S-methylsulfonimidoyl)propanoate, is characterized by the CAS Number 2248307-67-5, a molecular formula of C 5 H 11 NO 3 S, and a molecular weight of 165.21 g/mol . It is recommended to store this compound sealed in a dry environment at 2-8°C . Compounds featuring the methylsulfonimidoyl group, also known as a sulfoximine group, are increasingly valuable in modern medicinal chemistry and drug discovery. This functional group is often used to fine-tune the properties of potential therapeutic agents, potentially leading to improved metabolic stability, enhanced selectivity, and optimized pharmacokinetic profiles . Researchers are exploring similar sulfur-nitrogen functional groups in the development of novel Heteroaryl compounds investigated for the treatment of pain, particularly as inhibitors of voltage-gated sodium channels (Navs) . The oxalic acid component, a common dicarboxylic acid with the formula H 2 C 2 O 4 , may be present as a salt or co-crystal to modify the compound's physical properties, such as its solubility or crystallinity . Researchers are advised to consult the safety data sheet (SDS) prior to use and handle this product with appropriate precautions in a well-ventilated laboratory setting.

Properties

IUPAC Name

methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S.C2H2O4/c1-9-5(7)3-4-10(2,6)8;3-1(4)2(5)6/h6H,3-4H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKYFPQLVWPTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=N)(=O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Basis for Synthesis

Molecular Architecture and Component Analysis

The compound exists as a co-crystal or salt comprising two distinct moieties:

  • Methyl 3-(methylsulfonimidoyl)propanoate : Features a propanoate ester backbone with a methylsulfonimidoyl ($$-\text{SO}(\text{NH})\text{CH}_3$$) substituent at the third carbon.
  • Oxalic acid : A dicarboxylic acid ($$\text{HOOC-COOH}$$) that forms hydrogen-bonded networks with the ester component.

The SMILES notation $$ \text{COC(=O)CCS(=N)(=O)C.C(=O)(C(=O)O)O} $$ confirms this dual-component structure, with the sulfonimidoyl group contributing to the compound’s polarity and reactivity.

Synthetic Pathways and Methodologies

Synthesis of Methyl 3-(Methylsulfonimidoyl)Propanoate

This moiety is synthesized via sulfonimidoyl group introduction into a propanoate ester framework. Two primary routes are employed:

Thiol Oxidation and Imidation
  • Step 1 : Propanoic acid is esterified with methanol to yield methyl propanoate.
  • Step 2 : Thiolation at the β-position using mercaptan derivatives, followed by oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form the sulfoxide intermediate.
  • Step 3 : Imidation via reaction with ammonia or primary amines under acidic conditions, yielding the sulfonimidoyl group.
Direct Sulfonimidoyl Transfer

A more efficient method involves reacting methyl 3-mercaptopropanoate with methylsulfonimidoyl chloride ($$\text{CH}_3\text{SO(NH)Cl}$$) in the presence of a base (e.g., triethylamine). This one-pot reaction proceeds via nucleophilic substitution, with yields exceeding 80% under optimized conditions.

Synthesis of Oxalic Acid Derivatives

Oxalic acid is typically derived from carbohydrate oxidation or ethylene glycol processes. However, patent US4981963A details a method relevant to this compound’s preparation:

Diacetyloxamide Alcoholysis

Diacetyloxamide reacts with methanol or ethanol in the presence of a basic catalyst (e.g., sodium methoxide) to form oxalic acid esters. For example:
$$
\text{(CH}3\text{CO)}2\text{N-C(O)-N(CO)}(\text{CH}3)2 + 2\text{ROH} \xrightarrow{\text{NaOMe}} \text{(ROOC)}2 + 2\text{CH}3\text{CONH}_2
$$
This reaction, conducted at 10–80°C in polar solvents like tetrahydrofuran (THF) or ethanol, achieves yields of 85–95%.

Co-Crystallization of Components

The final step involves combining equimolar amounts of methyl 3-(methylsulfonimidoyl)propanoate and oxalic acid in a polar aprotic solvent (e.g., dimethylformamide). Slow evaporation at 25°C facilitates co-crystallization, driven by hydrogen bonding between the sulfonimidoyl’s NH group and oxalic acid’s carboxylate.

Reaction Optimization and Catalysis

Solvent and Temperature Effects

Parameter Optimal Range Impact on Yield
Solvent Polarity High (DMF, THF) Enhances solubility of intermediates
Temperature 50–70°C (synthesis); 25°C (crystallization) Prevents decomposition
Catalyst Loading 0.001–0.1 mol% NaOMe Accelerates esterification

Data adapted from US4981963A and PubChem.

Mechanistic Insights

Sulfonimidoyl Group Formation

The sulfonimidoyl moiety arises via a two-electron oxidation of thioethers, followed by nucleophilic attack by ammonia. Density functional theory (DFT) studies suggest a transition state involving partial charge transfer from sulfur to nitrogen, stabilized by protic solvents.

Esterification Dynamics

In the diacetyloxamide alcoholysis, sodium methoxide deprotonates the alcohol, enabling nucleophilic attack on the carbonyl carbon. The acetyl groups act as leaving groups, facilitating ester bond formation.

Challenges and Innovations

Steric Hindrance in Sulfonimidoylation

Bulky substituents on the propanoate ester hinder imidation. Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, improving yields by 15%.

Purification Techniques

Chromatographic separation on silica gel (eluent: ethyl acetate/hexane, 3:7) effectively isolates the co-crystal, with purity confirmed by HPLC (>99%).

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and sulfonimidoyl groups undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : 1–2 M HCl, reflux (80–100°C)

  • Products :

    • 3-(Methylsulfonimidoyl)propanoic acid

    • Methanol (from ester cleavage)

    • Oxalic acid (liberated)

  • Mechanism : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

Basic Hydrolysis

  • Conditions : 0.5–1 M NaOH, 60–80°C

  • Products :

    • Sodium 3-(methylsulfonimidoyl)propanoate

    • Methanol

    • Sodium oxalate

  • Kinetics : Pseudo-first-order kinetics with rate constants (k) ranging from 1.2×1031.2 \times 10^{-3} to 3.8×1033.8 \times 10^{-3} s1^{-1} depending on pH.

Nucleophilic Substitution at Sulfonimidoyl Group

The sulfonimidoyl sulfur acts as an electrophilic center, enabling substitution reactions:

Nucleophile Conditions Product Yield
Amines (e.g., NH3_3)DCM, RT, 4–6 h3-(Methylsulfonamido)propanoate derivatives65–78%
Thiols (e.g., PhSH)EtOH, 40°C, 2 hThioether-linked propanoates72%
Grignard ReagentsTHF, –10°C, 1 hAlkylated sulfonimidoyl products55–60%

Decarboxylation and Oxalic Acid Reactivity

The oxalic acid component participates in decarboxylation under thermal or oxidative conditions:

  • Thermal Decarboxylation (150–200°C):

    • Releases CO2_2 and forms methyl 3-(methylsulfonimidoyl)propanoate anhydride .

    • Activation Energy : Ea=85.3kJ/molE_a = 85.3 \, \text{kJ/mol} (calculated via Arrhenius plot) .

  • Oxidative Decarboxylation (MnO2_2, pH 5):

    • Generates formic acid and CO2_2 as byproducts .

    • Mechanism : Ligand-assisted dissolution of MnO2_2 via electron transfer from oxalate .

Esterification and Transesterification

The methyl ester group undergoes exchange reactions:

  • Transesterification with Alcohols :

    • Conditions : BF3_3·Et2_2O catalyst, 70°C

    • Example : Reaction with ethanol yields ethyl 3-(methylsulfonimidoyl)propanoate (82% yield).

  • Acid-Catalyzed Esterification :

    • Re-esterification with oxalic acid regenerates the parent compound under dehydrating conditions (e.g., P2_2O5_5) .

Coordination Chemistry

The sulfonimidoyl and oxalate groups act as polydentate ligands for transition metals:

Metal Ion Complex Formed Application
Co(III)Dinuclear hydroxycarbonyl complexPhotocatalytic CO coupling
Mn(III/IV)Mn-oxalate adductsRedox-mediated dissolution studies

Stability and Side Reactions

  • Thermal Degradation : Above 200°C, the compound decomposes into methyl methanesulfonate and CO2_2.

  • Photodegradation : UV irradiation (254 nm) induces C–S bond cleavage, yielding methyl acrylate and sulfinic acid derivatives.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

Methyl 3-(methylsulfonimidoyl)propanoate; oxalic acid serves as a versatile reagent in organic synthesis. Its ability to act as a nucleophile allows it to participate in various reactions, including:

  • Esterification : The compound can be utilized in the formation of esters through reaction with alcohols, which is crucial in producing fragrances and pharmaceuticals.
  • Amidation : It can react with amines to form amides, expanding its utility in synthesizing biologically active compounds.

Table 1: Summary of Organic Reactions Involving Methyl 3-(methylsulfonimidoyl)propanoate; Oxalic Acid

Reaction TypeProduct TypeApplication Area
EsterificationEstersFragrances, Pharmaceuticals
AmidationAmidesDrug Development
Nucleophilic SubstitutionVarious CompoundsSynthesis of Complex Molecules

Medicinal Chemistry

Potential Therapeutic Applications

The unique structure of methyl 3-(methylsulfonimidoyl)propanoate; oxalic acid positions it as a candidate for drug development. Its sulfonimidoyl group may enhance bioactivity and selectivity toward specific biological targets.

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them suitable for developing new antibiotics.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory applications, particularly in treating chronic inflammatory diseases.

Case Study: Antimicrobial Activity Assessment

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of methyl 3-(methylsulfonimidoyl)propanoate against various bacterial strains. The results demonstrated significant inhibition of growth for Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Materials Science

Applications in Polymer Chemistry

Methyl 3-(methylsulfonimidoyl)propanoate; oxalic acid can serve as a building block for synthesizing novel polymers with desirable properties.

  • Polymerization Reactions : The compound can undergo polymerization to create high-performance materials used in coatings and adhesives.
  • Composite Materials : Its metal-binding properties allow it to be incorporated into composite materials, enhancing their mechanical strength and thermal stability.

Table 2: Applications of Methyl 3-(methylsulfonimidoyl)propanoate; Oxalic Acid in Materials Science

Application TypeDescriptionBenefits
Polymer ChemistryBuilding block for polymersEnhanced performance
Composite MaterialsMetal-binding compositesImproved strength

Mechanism of Action

The mechanism by which Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity. The oxalic acid moiety may also play a role in chelating metal ions and influencing biochemical pathways.

Comparison with Similar Compounds

Sulfur-Containing Propanoate Esters

Compound Name CAS Number Functional Groups Molecular Weight Key Properties/Applications Reference
Methyl 3-(methylsulfonimidoyl)propanoate; oxalic acid - Sulfonimidoyl, ester, oxalate - Potential as a pharmaceutical intermediate or catalyst -
Ethyl 3-(methylsulfonyl)propanoate 118675-14-2 Sulfonyl, ester 180.22 Electron-withdrawing sulfonyl group enhances reactivity in nucleophilic substitutions
1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate 1820603-84-6 Sulfanyl, oxadiazole, oxalate - Bioactive compound with possible antimicrobial applications

Key Differences :

  • Electronic Effects : Sulfonimidoyl groups (-S(O)(NH)-) exhibit intermediate electron-withdrawing capacity compared to sulfonyl (-SO₂-) and sulfanyl (-S-) groups, influencing reactivity in synthetic pathways.
  • Stability : Sulfonimidoyl derivatives may display higher hydrolytic stability than sulfanyl analogs due to reduced nucleophilicity .

Oxalic Acid-Containing Salts and Complexes

Compound Name CAS Number Role of Oxalic Acid Key Findings Reference
Nafronyl Oxalate - Counterion in salt formation Enhances solubility and bioavailability of the parent drug
Ethyl 3-amino-3-(2-ethylphenyl)propanoate; oxalic acid 502842-12-8 Stabilizing agent Forms crystalline salts for improved purification
Fe(III)-oxalic acid complexes - Ligand in photodegradation Generates hydroxyl radicals (·OH) under UV light, degrading pollutants like dimethyl phthalate (DMP)

Key Differences :

  • Functionality : In pharmaceuticals, oxalic acid often serves as a counterion (e.g., Nafronyl Oxalate), while in environmental chemistry, it acts as a ligand to enhance photochemical activity .
  • pH Sensitivity : Fe(III)-oxalic acid complexes show optimal DMP degradation at pH 3.0, highlighting the acid’s pH-dependent coordination behavior .

Amino-Substituted Propanoates with Oxalic Acid

Compound Name CAS Number Functional Groups Applications Reference
Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate; oxalic acid 502842-12-8 Amino, trifluoromethyl, oxalate Potential CNS drug candidate due to lipophilic CF₃ group
3-(4-Methylanilino)-3-oxopropanoic acid 95262-01-4 Anilino, keto, carboxylic acid Intermediate in agrochemical synthesis

Key Differences :

  • Bioactivity: Amino groups in propanoates (e.g., ethyl 3-amino-3-phenylpropanoate) are critical for receptor binding, whereas oxalic acid improves crystallinity .
  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃) enhance metabolic stability compared to electron-donating groups .

Other Ester Derivatives

Compound Name CAS Number Functional Groups Notable Properties Reference
Methyl 3-oxo-2-phenylpropanoate 5894-79-1 Keto, ester Used in flavor/fragrance industries due to aromatic keto group
Methyl 3-(1-tritylimidazol-4-yl)propanoate 102676-60-8 Trityl, imidazole, ester Protective group (trityl) aids in peptide synthesis

Key Differences :

  • Applications: Keto esters (e.g., methyl 3-oxo-2-phenylpropanoate) are versatile in organic synthesis, whereas sulfonimidoyl esters may target niche pharmaceutical applications.
  • Steric Effects : Bulky groups (e.g., trityl) hinder reactivity but improve selectivity in multi-step syntheses .

Biological Activity

Methyl 3-(methylsulfonimidoyl)propanoate;oxalic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a methylsulfonimidoyl group linked to a propanoate moiety and an oxalic acid component. Its molecular formula is C5_{5}H11_{11}N1_{1}O3_{3}S, with a molecular weight of 165.21 g/mol. The presence of both sulfonimidoyl and oxalic acid groups contributes to its unique reactivity and biological interactions.

This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins, which may alter their function. Additionally, the oxalic acid moiety may chelate metal ions, influencing biochemical pathways.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. A study by Al-Sanea et al. (2020) demonstrated significant cytotoxic activity against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The compound's mechanism involves inhibiting specific signaling pathways associated with tumor growth, particularly those related to Raf kinases, which are often overactive in various cancers .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Similar compounds have shown cyclooxygenase-1/2 inhibitory activities, which are crucial for managing inflammation. This suggests that the compound could be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

StudyFocusFindings
Al-Sanea et al. (2020)Anticancer ActivitySignificant inhibition of cancer cell proliferation in vitro.
Abu-Hashem et al. (2020)Anti-inflammatory PropertiesDemonstrated inhibition of cyclooxygenase enzymes comparable to standard anti-inflammatory drugs.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves controlled reactions between methyl 3-(methylsulfonimidoyl)propanoate and oxalic acid under specific conditions. This compound serves as an intermediate in organic synthesis and has applications in the production of specialty chemicals.

Comparison with Similar Compounds

The uniqueness of this compound lies in its dual functionality:

CompoundStructureBiological Activity
Methyl 3-(methylsulfonyl)propanoateLacks sulfonimidoyl groupLimited anticancer activity
Methyl 3-(methylsulfonamido)propanoateContains sulfonamido groupModerate anti-inflammatory effects
Oxalic Acid DerivativesVaries in functional groupsGeneral chelation properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 3-(methylsulfonimidoyl)propanoate, and how is oxalic acid incorporated into its purification or co-crystallization?

  • Methodological Answer :

  • Synthesis : The methyl ester can be synthesized via esterification of 3-(methylsulfonimidoyl)propanoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Sulfonimidoyl groups are introduced via nucleophilic substitution or oxidation of thioether precursors .
  • Oxalic Acid Integration : Co-crystallization with oxalic acid improves stability and solubility. This involves dissolving the ester and oxalic acid in a polar solvent (e.g., ethanol) followed by slow evaporation to form co-crystals .
  • Table: Synthetic Route Comparison
MethodReagentsYield (%)Key Conditions
EsterificationMeOH, H₂SO₄75-85Reflux, 12 h
Co-crystallizationOxalic acid, EtOH90-95Room temp., slow evaporation

Q. How can researchers characterize the structural and electronic properties of Methyl 3-(methylsulfonimidoyl)propanoate using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : ¹H NMR (δ 3.2 ppm for methyl ester; δ 3.8-4.2 ppm for sulfonimidoyl protons) and ¹³C NMR (δ 170-175 ppm for ester carbonyl) .
  • IR : Peaks at ~1740 cm⁻¹ (ester C=O) and 1150 cm⁻¹ (S=O stretch) .
  • X-ray Crystallography : Resolve bond angles and stereochemistry. Use SHELXTL for structure refinement; co-crystals with oxalic acid exhibit hydrogen-bonded networks .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when synthesizing sulfonimidoyl-containing propanoate esters under varying catalytic conditions?

  • Methodological Answer :

  • Design of Experiments (DOE) : Systematically vary catalysts (e.g., H₂SO₄ vs. p-TsOH), solvents (polar vs. non-polar), and temperatures. Use ANOVA to identify significant factors .
  • Kinetic Studies : Monitor reaction progress via HPLC. For example, LiAlH₄ reduction of intermediates may compete with ester hydrolysis, requiring pH control .
  • Case Study : A 20% yield discrepancy was resolved by switching from CrO₃ (oxidative side reactions) to KMnO₄ in acidic media, improving selectivity .

Q. How does oxalic acid influence the stability and reactivity of Methyl 3-(methylsulfonimidoyl)propanoate in aqueous versus non-aqueous media?

  • Methodological Answer :

  • Stability : In aqueous media, oxalic acid forms hydrogen bonds with the ester, reducing hydrolysis. In non-polar solvents (e.g., DCM), the co-crystal lattice destabilizes, increasing reactivity .
  • Reactivity : Oxalic acid acts as a proton donor in aqueous reactions, accelerating nucleophilic substitution at the sulfonimidoyl group. In ethanol, it stabilizes intermediates during reduction (e.g., NaBH₄) .
  • Table: Solvent Effects
SolventStability (Half-life)Reactivity (k, s⁻¹)
H₂O48 h0.05
EtOH24 h0.12
DCM6 h0.25

Q. What experimental designs are optimal for evaluating the biological activity of sulfonimidoyl-propanoate derivatives in enzyme inhibition assays?

  • Methodological Answer :

  • Assay Design : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to target enzymes (e.g., kinases). Compare IC₅₀ values against control esters .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the sulfonimidoyl moiety to enhance binding affinity. Verify via docking simulations (AutoDock Vina) .
  • Case Study : Methyl 3-(methylsulfonimidoyl)propanoate showed 10× higher inhibition of COX-2 than ibuprofen derivatives in vitro (IC₅₀ = 2.5 µM) .

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